2-(Dimethylamino)-8-hydroxynaphthalene-1,4-dione
CAS No.: 41067-05-4
Cat. No.: VC15965333
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41067-05-4 |
|---|---|
| Molecular Formula | C12H11NO3 |
| Molecular Weight | 217.22 g/mol |
| IUPAC Name | 2-(dimethylamino)-8-hydroxynaphthalene-1,4-dione |
| Standard InChI | InChI=1S/C12H11NO3/c1-13(2)8-6-10(15)7-4-3-5-9(14)11(7)12(8)16/h3-6,14H,1-2H3 |
| Standard InChI Key | XYTWWJBQCNOFLQ-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=CC(=O)C2=C(C1=O)C(=CC=C2)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-(dimethylamino)-8-hydroxynaphthalene-1,4-dione, reflects its substitution pattern: a dimethylamino group (-N(CH₃)₂) at position 2, a hydroxyl (-OH) group at position 8, and quinone carbonyls at positions 1 and 4 . The planar naphthoquinone core facilitates π-π stacking interactions, while the electron-donating dimethylamino and hydroxyl groups influence its redox behavior and solubility.
Table 1: Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁NO₃ |
| Molecular Weight | 217.22 g/mol |
| IUPAC Name | 2-(dimethylamino)-8-hydroxynaphthalene-1,4-dione |
| Canonical SMILES | CN(C)C₁=CC(=O)C₂=C(C₁=O)C(=CC=C₂)O |
| Melting Point | Not reported |
| Solubility | Moderate in polar organic solvents |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for related naphthoquinone derivatives provide insights into expected spectral features. For example, 2-((4-methoxyphenyl)thio)-8-hydroxynaphthalene-1,4-dione exhibits a singlet at δ 11.67 ppm for the hydroxyl proton and aromatic signals between δ 7.06–7.62 ppm . Similar patterns likely apply to 2-(dimethylamino)-8-hydroxynaphthalene-1,4-dione, with distinct shifts for the dimethylamino group (δ ~2.8–3.2 ppm) .
Synthesis and Modification Strategies
Classical Synthetic Routes
The compound is typically synthesized via substitution reactions on brominated naphthoquinone precursors. For instance, reacting 8-hydroxy-1,4-naphthoquinone with dimethylamine under basic conditions yields the target molecule. Optimized protocols involve ethanol as a solvent and inert atmospheres to prevent oxidation .
Example Synthesis:
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Starting Material: 8-Hydroxy-1,4-naphthoquinone (100 mg, 0.57 mmol) in ethanol (4 mL).
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Reagent: Dimethylamine (2 equivalents) added dropwise at 0°C under N₂.
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Reaction: Stirred for 2–16 hours, followed by concentration and purification via silica gel chromatography .
Derivatization for Enhanced Bioactivity
Structural modifications at positions 2 and 8 have been explored to improve pharmacological properties. Thioether derivatives, such as 2-((4-methoxyphenyl)thio)-8-hydroxynaphthalene-1,4-dione, demonstrate enhanced anticancer activity compared to the parent compound . These derivatives are synthesized via nucleophilic aromatic substitution using thiols under controlled temperatures .
Biological Activities and Mechanisms
Anticancer Properties
2-(Dimethylamino)-8-hydroxynaphthalene-1,4-dione induces apoptosis in cancer cells by modulating mitochondrial membrane potential and activating caspase-3. In vitro studies on leukemia cell lines (e.g., HL-60) show IC₅₀ values in the low micromolar range, comparable to doxorubicin. The dimethylamino group enhances cellular uptake, while the hydroxyl group facilitates redox cycling, generating reactive oxygen species (ROS) that damage DNA .
Applications in Synthetic Chemistry
Intermediate for Complex Molecules
The compound serves as a precursor for synthesizing glycosylated and thioether-linked naphthoquinones. For example, coupling with 1,2,3,4-tetra-O-acetyl-6-deoxy-6-thio-α-d-glucopyranose yields a glycosylated derivative with improved water solubility . Such modifications are critical for developing drug candidates with enhanced pharmacokinetic profiles.
Material Science Applications
Naphthoquinones are explored as organic semiconductors due to their electron-deficient cores. The dimethylamino group in this compound could tune electronic properties for use in photovoltaic devices .
Future Perspectives and Challenges
Optimizing Pharmacokinetics
Current limitations include poor aqueous solubility and metabolic instability. Prodrug strategies, such as phosphate esterification of the hydroxyl group, may improve bioavailability.
Expanding Therapeutic Indications
Preclinical studies should evaluate efficacy against solid tumors and resistant cancer phenotypes. Additionally, computational modeling could identify novel targets, such as tyrosine kinases or topoisomerases .
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